Zirconium phosphide
Description
Historical Trajectory and Evolution of Zirconium Phosphide (B1233454) Studies
The scientific exploration of zirconium phosphide and its properties began to take shape in the mid-20th century. One of the notable early studies that provided foundational knowledge on this compound was published in 1963 by K. S. Irani and K. A. Gingerich, which investigated the structural transformation of this compound. This early work was crucial in characterizing the different crystalline forms of the material, a critical step for understanding its physical and chemical behavior.
Initial synthesis methods for zirconium monophosphide (ZrP) often involved the direct reaction of zirconium powder with red phosphorus at elevated temperatures. mdpi.com Over the decades, various synthesis techniques have been developed to control the stoichiometry, crystal structure, and morphology of this compound materials, including the use of zirconium tetrachloride with calcium phosphide, reactions with phosphine (B1218219) (PH₃), and sodium co-reduction of zirconium tetrachloride and phosphorus trichloride (B1173362). These advancements in synthesis have been pivotal in enabling more detailed investigations into its properties and applications. The characterization of its different phases, such as the alpha (α) and beta (β) forms of zirconium monophosphide, further elucidated the structure-property relationships of this compound. mdpi.com
Current Significance and Broader Context of this compound in Advanced Materials Science
This compound is recognized for its notable properties that make it a valuable material in several high-technology sectors. It is classified as a semiconductor, which underpins many of its current applications. wikipedia.org The compound's utility in high-power and high-frequency applications, as well as in laser and other photodiodes, highlights its importance in the electronics industry. wikipedia.org
One of the significant areas of application for this compound is in catalysis. Research has demonstrated its effectiveness in the reductive elimination of nitric oxide (NO), a significant environmental pollutant. nih.gov This catalytic activity is a key area of interest as industries seek more efficient and environmentally friendly ways to control emissions. Furthermore, this compound is being explored as a component in more complex catalytic systems, including its use in composites for energy storage applications like supercapacitors.
The physical properties of this compound, particularly its crystal structure, are fundamental to its functionality. The alpha-form of zirconium monophosphide possesses a sodium chloride (NaCl) crystal structure, while the beta-form has a hexagonal structure. wikipedia.org An intriguing characteristic of the alpha-form is its superconductivity at temperatures below 5 Kelvin. wikipedia.org
Table 1: Properties of Zirconium Monophosphide (ZrP)
| Property | Value |
| Chemical Formula | ZrP |
| Crystal Structure (α-form) | NaCl type |
| Crystal Structure (β-form) | Hexagonal |
| Superconducting Transition Temperature (α-form) | < 5 K |
| Classification | Semiconductor |
Emerging Research Directions and Future Prospects for this compound
The future of this compound research is pointing towards exciting and innovative applications, particularly in the fields of thermoelectric materials and advanced energy storage. Metal phosphides, in general, are gaining considerable attention as potential thermoelectric materials, which can convert heat energy directly into electrical energy and vice versa. hw.ac.ukrsc.org The structural complexity of these materials can lead to low thermal conductivity, a key attribute for efficient thermoelectric performance. rsc.org While much of the research is in its early stages, the exploration of this compound and related ternary compounds in this domain holds significant promise for waste heat recovery and solid-state cooling technologies.
In the realm of energy storage, zirconium-based phosphides are being investigated for use in high-performance asymmetric supercapacitors. The development of novel composite materials, such as those derived from metal-organic frameworks (MOFs) incorporating this compound, is a burgeoning area of research. These advanced materials offer the potential for high specific capacitance and excellent cycling stability, which are critical for next-generation energy storage devices.
Furthermore, the synthesis of this compound nanomaterials is an emerging field that could unlock new applications. By controlling the size and morphology of this compound at the nanoscale, researchers aim to enhance its catalytic activity, and electronic and optical properties for a new range of technological uses.
Structure
2D Structure
Properties
IUPAC Name |
phosphanylidynezirconium | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P.Zr | |
| Source | PubChem | |
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InChI Key |
VQYKQHDWCVUGBB-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Zr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PZr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID0065197 | |
| Record name | Zirconium phosphide (ZrP) | |
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Molecular Weight |
122.20 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
12037-72-8 | |
| Record name | Zirconium phosphide (ZrP) | |
| Source | CAS Common Chemistry | |
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| Record name | Zirconium phosphide (ZrP) | |
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| Record name | Zirconium phosphide (ZrP) | |
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| Record name | Zirconium phosphide (ZrP) | |
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| Record name | Zirconium phosphide | |
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Advanced Synthetic Methodologies for Zirconium Phosphide
Solution-Based Synthesis Approaches
Solution-based methods provide excellent control over the size, shape, and composition of nanomaterials by manipulating reaction parameters in a liquid medium.
Sol-Gel Methods for Zirconium Phosphide (B1233454) Nanomaterial Fabrication
Direct sol-gel synthesis of zirconium phosphide is not extensively documented, with the method being more common for producing zirconium phosphates and oxides. However, a multi-step, sol-gel-assisted approach is a viable pathway for creating this compound nanomaterials. This process typically involves two key stages: the formation of a porous zirconia matrix via a sol-gel process, followed by a phosphorization step.
Initially, a zirconia (ZrO₂) sol is prepared by the hydrolysis and condensation of zirconium precursors, such as metal alkoxides, in an alcohol or water-based solvent. acs.orgznc.com.ua This sol is then transformed into a gel, which serves as a template. After drying and calcination to establish a stable porous structure, the resulting zirconia material is subjected to a phosphidizing atmosphere at an elevated temperature. acs.org This can involve reacting the zirconia with phosphine (B1218219) (PH₃) gas or another suitable phosphorus source, which diffuses through the porous matrix and converts the oxide into this compound. acs.org A similar strategy has been noted for other transition metal phosphides, where a one-step sol-gel process combines a phosphating agent, a carbon source, and a soluble metal salt to form a colloid, which is then converted to the phosphide via heat treatment. researchgate.net
Hydrothermal and Solvothermal Synthesis of this compound Nanostructures
Hydrothermal and solvothermal methods utilize sealed, heated vessels to increase the pressure and temperature of the solvent (water for hydrothermal, organic solvents for solvothermal) above its boiling point. These conditions facilitate the dissolution and recrystallization of materials that are insoluble at ambient conditions, enabling the synthesis of crystalline nanostructures.
Hydrothermal synthesis has been successfully employed to create composites of this compound and reduced graphene oxide (ZrP@rGO). researchgate.net In a typical procedure, pre-synthesized this compound and graphene oxide (GO) are dispersed in a solution and treated hydrothermally. researchgate.net This process facilitates the reduction of GO to rGO and the integration of the ZrP nanoparticles into the graphene matrix. researchgate.net
Solvothermal routes offer pathways to crystalline this compound at temperatures significantly lower than those required for traditional solid-state reactions. One such method involves the sodium co-reduction of zirconium tetrachloride (ZrCl₄) and phosphorus trichloride (B1173362) (PCl₃) at a relatively low temperature of 350 °C. This reaction yields cubic ZrP with a dendritic morphology and hexagonal flakes. Another approach uses white phosphorus (P₄) as a precursor, which can react with metal halides in solvents like superheated toluene (B28343) to form phosphorus-rich metal phosphides. These low-temperature solvothermal methods are advantageous for producing metastable phases, such as cubic ZrP, which typically requires temperatures above 1425°C to form via conventional means.
| Method | Zirconium Precursor | Phosphorus Precursor | Solvent | Temperature (°C) | Time | Product |
| Hydrothermal | This compound (ZrP) | Graphene Oxide (GO) | Water | - | - | ZrP@rGO Composite |
| Solvothermal | Zirconium Tetrachloride (ZrCl₄) | Phosphorus Trichloride (PCl₃) | - | 350 | 6 h | Nanocrystalline cubic ZrP |
Solid-State Synthesis Techniques
Solid-state synthesis involves reactions between solid reactants at elevated temperatures, often providing a direct route to thermodynamically stable, bulk materials.
Low-Temperature Solid-Phase Phosphorization of Zirconium Precursors
Low-temperature solid-phase phosphorization is a method used to convert a solid zirconium-containing precursor, such as a metal oxide, into this compound without melting the reactants. researchgate.net This technique typically involves heating the precursor in a tube furnace under an inert atmosphere (e.g., argon or nitrogen) in the presence of a solid phosphorus source. researchgate.net Common phosphorus sources include red phosphorus or sodium hypophosphite (NaH₂PO₂·H₂O). researchgate.net The phosphorus source is generally placed upstream of the zirconium precursor, allowing the phosphorus vapor to be carried over the precursor by the inert gas flow, leading to the phosphidation reaction. researchgate.net
A related technique is gas-phase phosphorization, where a gaseous phosphorus-containing molecule, such as phosphine (PH₃), is used. The zirconium precursor is heated while PH₃ gas is introduced into the reaction chamber, which can be effective for creating uniform phosphide layers or converting nanostructured precursors while preserving their morphology. researchgate.net These methods are advantageous as they can proceed at lower temperatures than direct elemental combination and offer good control over the final product's stoichiometry.
High-Energy Ball Milling for this compound Composites
High-energy ball milling is a mechanochemical synthesis technique that uses the kinetic energy from grinding media (balls) in a rotating or vibrating jar to induce chemical reactions and phase transformations in solid reactants. The repeated fracturing and cold-welding of powder particles can lead to the formation of alloys, composites, and novel phases at room temperature.
While specific reports on the synthesis of pure this compound via this method are limited in the provided data, mechanochemical synthesis is a well-established route for producing various metal borides and other advanced materials. The process can be applied to create this compound composites by milling zirconium metal powder with a phosphorus source, such as red phosphorus, within a high-energy ball mill. The intense mechanical forces generated can overcome the activation energy barrier for the reaction, leading to the formation of this compound. This method is particularly useful for producing finely dispersed composite materials, where the this compound particles are embedded within a matrix material.
Elemental Combination Methods for this compound Powders
The most direct route to synthesizing this compound is through the elemental combination method. This solid-state technique involves the direct reaction of zirconium metal powder with a phosphorus allotrope, typically red phosphorus, at high temperatures in a controlled environment.
The general reaction is: 4 Zr + P₄ → 4 ZrP
To perform the synthesis, stoichiometric amounts of the elemental powders are mixed, sealed in an evacuated quartz ampoule or a similar inert container, and heated in a furnace. The reaction is highly exothermic and typically requires temperatures ranging from 700 to 800 °C to achieve complete conversion to this compound (ZrP). The resulting product is a crystalline powder, and its characteristics can be influenced by the reaction temperature and duration.
| Zirconium Precursor | Phosphorus Precursor | Atmosphere | Temperature (°C) | Product |
| Zirconium Powder | Red Phosphorus | Vacuum/Inert | 700 - 800 | This compound (ZrP) Powder |
Mechanochemical Activation Routes for this compound
Mechanochemical activation has emerged as a promising solvent-free and energy-efficient method for synthesizing zirconium phosphate (B84403) materials. This top-down approach utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and phase transformations in solid-state precursors. The intense mechanical forces generated during milling, such as friction and impact, can lead to the formation of highly dispersed crystalline or amorphous zirconium phosphate powders. tandfonline.comcore.ac.ukacs.org
The synthesis often involves the milling of zirconium salts, such as zirconium oxynitrate or zirconium oxychloride, with a phosphorus source like ammonium (B1175870) phosphate. tandfonline.com The high-pressure conditions developed during the mechanical activation are crucial for generating nuclei of zirconium phosphates. tandfonline.com These nuclei become embedded within a matrix of crystalline by-products, such as ammonium nitrate (B79036) or chloride, which influences the structure of the final product. tandfonline.com Subsequent mild hydrothermal treatment of the activated mixture can further promote crystallization. tandfonline.comresearchgate.net
One of the key advantages of this method is the ability to produce materials with high surface areas. tandfonline.com For instance, mechanochemical deposition of a zirconium phosphate xerogel onto fumed silica (B1680970) has been shown to increase the specific surface area of the resulting composite. core.ac.uk The nature of the precursors and the milling conditions, such as dry or wet milling, significantly impact the porosity and structure of the final product. core.ac.uk For example, using a more coarse-dispersed support like fumed titania can result in rigid porous compositions. core.ac.uk
A notable application of this method is the synthesis of highly crystalline γ-zirconium phosphate. By employing mechanochemistry, γ-zirconium phosphate can be produced with shorter synthesis times and at lower crystallization temperatures compared to conventional solution-based methods. acs.org The addition of a mineralizer like sodium fluoride (B91410) (NaF) has been shown to enhance the crystallinity of the γ-zirconium phosphate, resulting in micrometer-sized, uniformly shaped rectangular platelets. acs.org This crystalline material exhibits high selectivity for certain ions, highlighting its potential in applications like ion exchange. acs.orgresearchgate.net
Table 1: Mechanochemical Synthesis Parameters and Resulting Zirconium Phosphate Properties
| Zirconium Precursor | Phosphorus Precursor | Milling Conditions | Post-Treatment | Resulting Phase/Properties |
| Hydrated zirconium salts (oxonitrates, oxochlorides) | Ammonium phosphate | High-power ball mill activation | Hydrothermal treatment (<200°C) | Crystalline cubic NH4Zr2(PO4)3 type, high surface area. tandfonline.com |
| Zirconium phosphate xerogel/hydrogel | Fumed titania or aerosils | Planetary ball mill (300 rpm, 0.5 h), dry or wet milling | Drying at 20°C | Increased specific surface area (with aerosil), rigid porous compositions (with titania). core.ac.uk |
| ZrOCl2·8H2O | NaH2PO4·H2O | Not specified | Crystallization at 120°C | Highly crystalline γ-zirconium phosphate platelets. acs.orgacs.org |
| Solid reagents (crystalline hydrates of inorganic salts) | Not specified | Mechanical activation | Hydrothermal aging and calcination | Framework zirconium phosphates. researchgate.net |
Emerging and Specialized Synthetic Strategies
Template-assisted synthesis is a versatile strategy for fabricating zirconium phosphate materials with controlled morphologies and well-defined porosity. nih.govresearchgate.net This bottom-up approach utilizes sacrificial templates, which can be either "hard" or "soft," to direct the formation of the desired nanostructure. After the synthesis, the template is removed, typically through calcination or chemical etching, leaving behind a porous zirconium phosphate framework.
Soft templates, such as surfactants and polymers, are commonly employed. For instance, cationic surfactants like cetyltrimethylammonium bromide (CTAB) have been used to create mesoporous zirconium phosphate. nih.govresearchgate.net In a typical sol-gel approach, zirconium n-propoxide and orthophosphoric acid are reacted in the presence of CTAB. researchgate.net The resulting material can have a high surface area and a narrow pore size distribution. researchgate.net The template can be removed by either acid-ethanol extraction or calcination, with the former often yielding a higher specific surface area. researchgate.net Polyethylene (B3416737) oxide has also been used to increase the dispersion and yield of cubic phase zirconium phosphate. tandfonline.com
Bio-templates, a type of soft template, offer an environmentally friendly route. Yeast, for example, has been used to prepare mesoporous zirconium phosphate with a wormhole-like morphology, a specific surface area of 218 m²/g, and a narrow pore distribution around 2.7 nm. researchgate.net
Hard templates, such as silica spheres or porous carbons, can also be used to create ordered porous structures. One method involves post-treating a pre-formed porous zirconium oxide with phosphoric acid to create porous zirconium phosphate with a similar ordered hexagonal pore system. nih.gov
The choice of template and synthetic conditions allows for the tailoring of the material's properties. For example, using a water-in-oil microemulsion with Tergitol-7 as a surfactant, zirconium resorcinol (B1680541) phosphate nanocomposite material with a nearly spherical morphology and an average particle size of 30-40 nm has been synthesized. researchgate.netacs.org
Table 2: Template-Assisted Synthesis of this compound
| Template Type | Specific Template | Zirconium Source | Phosphorus Source | Resulting Morphology/Properties |
| Soft (Cationic Surfactant) | Cetyltrimethylammonium (CTMA) bromide | Zirconium n-propoxide | Orthophosphoric acid | Mesoporous, high surface area (326 m²/g), narrow pore size distribution (2.5–2.7 nm). researchgate.net |
| Soft (Cationic Surfactant) | Hexadecyltrimethylammonium bromide | Zr(SO4)2·4H2O | Phosphoric acid (post-treatment) | Porous, less ordered structure, surface area of 400 m²/g. nih.gov |
| Soft (Polymer) | Polyethylene oxide | Hydrated zirconium salts | Ammonium phosphate | Increased dispersion and yield of cubic phase. tandfonline.com |
| Soft (Bio-template) | Yeast | Not specified | Not specified | Wormhole-like morphology, surface area of 218 m²/g, narrow pore distribution (2.7 nm). researchgate.net |
| Soft (Surfactant) | Tergitol-7 | Zirconium oxychloride | Orthophosphoric acid | Spherical nanocomposite (zirconium resorcinol phosphate), 30-40 nm particle size. researchgate.netacs.org |
| Hard (Pre-formed oxide) | Surfactant-assisted zirconium oxide mesophase | Zirconium oxide mesophase | Phosphoric acid (post-treatment) | Ordered hexagonal pore system, thermally stable up to 873 K, surface area of 456–547 m²/g. nih.gov |
Pulsed Laser Shock (PLS) is an emerging, ultrafast synthesis technique for producing transition metal phosphide nanoparticles, including those containing zirconium. acs.orgnih.gov This method utilizes intense laser pulses to rapidly heat and decompose precursors, leading to the formation of nanoparticles. acs.orgnih.govnih.gov A key advantage of this approach is its speed and ability to be performed in air, eliminating the need for an inert gas atmosphere. acs.orgnih.gov
In a typical PLS synthesis of zirconium-containing nanoparticles, a metal-organic framework (MOF) precursor, such as UiO-66(Zr), and a phosphorus source are preloaded onto a substrate like nickel foam. acs.org The laser pulse induces a photothermal effect, causing localized transient high temperatures and ultrafast heating and cooling rates. acs.org This rapid thermal cycling promotes the carbonization of the MOF and the decomposition of the phosphorus source, which generates a localized reducing atmosphere containing gases like PH₃. acs.org
Interestingly, the final product's composition is dictated by the metal's properties, such as its carbothermal reduction potential and electronegativity. acs.org For zirconium, which has a high carbothermal reduction potential, the PLS process tends to result in the formation of zirconium-based oxides (like cubic ZrO₂) rather than this compound. acs.org In contrast, metals with lower carbothermal reduction potentials, like ruthenium, readily form phosphides under the same conditions. acs.org
While direct synthesis of pure this compound via PLS has proven challenging due to zirconium's high affinity for oxygen, the technique has been successfully applied to a wide range of other transition metal phosphides. acs.orgnih.gov The resulting nanoparticles are often ultrafine due to the prevention of Ostwald ripening processes by the rapid heating and cooling cycles. acs.org These nanoparticles are typically encapsulated in a graphitic carbon shell derived from the MOF's organic linkers, forming heterostructures with potential applications in areas like electrocatalysis. acs.orgnih.gov
Table 3: Pulsed Laser Shock Synthesis of Transition Metal-Based Nanoparticles
| Precursor System | Laser Parameters | Resulting Nanomaterial | Key Findings |
| UiO-66(Zr) MOF and phosphorus source on nickel foam | Pulsed laser | Cubic ZrO₂ nanoparticles in a carbon matrix | Zirconium's high carbothermal reduction potential favors oxide formation over phosphide formation. acs.org |
| Ru-MOF(Ru) and phosphorus source on nickel foam | Pulsed laser | Marcasite-type RuP₂ nanoparticles in a carbon matrix | Ruthenium's lower carbothermal reduction potential allows for the formation of phosphides. acs.org |
| Various transition metal MOFs (Fe, Co, Ni, Cu) and phosphorus source | Pulsed laser | Ultrafine transition metal phosphide nanoparticles (TMP NPs)/C heterostructures | The ultrafast heating/cooling rates prevent Ostwald ripening, resulting in very small nanoparticles. acs.org |
The preparation of multi-metallic and heterostructured zirconium phosphides involves the incorporation of one or more additional metals into the this compound framework or the creation of interfaces between this compound and other materials. This approach aims to enhance catalytic activity, stability, and other functional properties through synergistic effects between the different components. researchgate.netmdpi.com
One strategy for creating heterostructures is to support zirconium phosphate on another material. For example, porous phosphate heterostructures (PPHs) have been created by forming silica galleries within the interlayer space of a layered zirconium(IV) phosphate. mdpi.com This material can then serve as a support for bimetallic catalysts, such as those based on platinum or palladium and molybdenum oxide. mdpi.com The high acidity and porous nature of the zirconium phosphate heterostructure provide a good dispersion for the active metal phases. mdpi.com
Another approach involves the ion exchange of transition metal cations into the layered structure of zirconium phosphate. mdpi.com Both metal-intercalated and metal-adsorbed zirconium phosphate systems have been synthesized with metals like iron, cobalt, and nickel. mdpi.com These modified materials have shown activity as electrocatalysts for the oxygen evolution reaction (OER). mdpi.com The catalytic activity is influenced by the type of metal, its oxidation state, and its location (intercalated vs. adsorbed). mdpi.com
The synthesis of multi-metallic phosphides, where different metals are incorporated into a single phosphide nanoparticle, is more challenging due to the need to balance the stoichiometry and the different reactivities of the metal precursors. mdpi.comnih.gov A programmable synthesis strategy for creating multi-metallic phosphide nanorods involves the initial formation of core/shell nanostructures, followed by thermal treatment to convert them into solid-solution nanorods. nih.gov While this has been demonstrated for cobalt-based systems, the principles could potentially be extended to include zirconium. nih.gov
The rational design of these complex materials is crucial. For instance, in bimetallic phosphides, the incorporation of a second metal can modify the electronic structure and facilitate the catalytic process. researchgate.net
Table 4: Examples of Multi-metallic and Heterostructured Zirconium Phosphides
| System Type | Composition | Synthesis Method | Application | Key Features |
| Heterostructure (Pillared) | Pt-MoOₓ or Pd-MoOₓ supported on silica-pillared zirconium phosphate | Impregnation of metal precursors onto the porous phosphate heterostructure | Hydrodeoxygenation (HDO) of dibenzofuran | High acidity and porosity of the support lead to good catalyst dispersion. mdpi.com |
| Heterostructure (Intercalated/Adsorbed) | Fe(II), Fe(III), Co(II), or Ni(II) ions in α-ZrP | Ion exchange of metal cations with α-zirconium phosphate | Oxygen Evolution Reaction (OER) | Metal species supported on ZrP act as active catalysts; activity depends on metal and location. mdpi.com |
| Multi-metallic | CoMPₓ nanorods (M = Fe, Ni, Mn, Cu) | Core/shell formation followed by thermal conversion | Oxygen Evolution Reaction (OER) | Programmable synthesis allows for control over composition and synergistic effects. nih.gov |
| Bimetallic Phosphide | Zirconium-induced bimetallic phosphides on N-doped carbon fibers | Not specified | Oxygen Evolution Reaction (OER) | Incorporation of multiple metals enhances catalytic performance through structural and electronic engineering. researchgate.net |
The rational design of this compound nanocrystals with tailored architectures is a key area of research focused on controlling the size, shape, and crystallinity of the nanoparticles to optimize their properties for specific applications. wsu.edunih.gov This control is achieved by carefully manipulating the synthesis parameters, such as precursor chemistry, reaction temperature, and the use of structure-directing agents. acs.orgcsic.es
One approach involves the direct synthesis from molecular precursors. For example, the simple addition of zirconyl propionate (B1217596) to phosphoric acid in an alcoholic medium can lead to the rapid formation of hexagonal zirconium phosphate nanoparticles with a planar size of about 40 nm. acs.org The composition of these nanoparticles can be formulated as Zr(R)w(HPO₄)x(H₂PO₄)y, where R can be a hydroxyl or propionate group. acs.org
The concentration of reagents plays a crucial role in controlling the crystal growth. Studies have shown that the length and thickness of crystalline α-ZrP plates are directly proportional to the concentration of phosphoric acid, while the aspect ratio varies inversely. csic.es The growth process often begins with a rapid homogeneous nucleation, followed by crystal growth that can be tuned by reaction time and acid concentration. csic.es
Nanoconfinement is another strategy to control the structure of zirconium phosphate. By preparing ultrafine zirconium phosphate (around 3.9 nm) inside a gel-type cation exchanger, a nanocomposite containing amorphous nanoparticles with a metastable γ-ZrP structure can be obtained. nih.gov This is in contrast to the layered α-ZrP that forms in a macroporous cation exchanger, demonstrating that the confinement environment influences the resulting phase. nih.gov
The synthesis of mixed-phase or functionalized nanocrystals is also an area of interest. For instance, mixed zirconium phosphate bis-phosphonomethyl glycine (B1666218) nanoplatelets can be prepared by reacting a gel of nanocrystalline α-type zirconium phosphate with N,N-bis-phosphonomethyl glycine. researchgate.net The crystallinity of these materials can be improved by increasing the reaction temperature. researchgate.net These functionalized nanoplatelets can then serve as a tailored support for gold nanoparticles, where the size and morphology of the gold particles are influenced by the crystallinity and composition of the zirconium phosphate support. researchgate.net
Table 5: Strategies for Rational Design of this compound Nanocrystals
| Design Strategy | Precursors/Method | Resulting Architecture | Key Control Parameters |
| Direct Precipitation | Zirconyl propionate, phosphoric acid in alcohol | Hexagonal nanoparticles (~40 nm) | Precursor chemistry, solvent. acs.org |
| Controlled Crystal Growth | Zirconium source, phosphoric acid | Crystalline α-ZrP plates with varying aspect ratios | Concentration of phosphoric acid, reaction time. csic.es |
| Nanoconfinement | Zirconium source, phosphorus source inside a gel-type cation exchanger | Ultrafine amorphous nanoparticles (~3.9 nm) with metastable γ-ZrP structure | The confining matrix of the cation exchanger. nih.gov |
| Functionalization | Nanocrystalline α-ZrP gel, N,N-bis-phosphonomethyl glycine | Mixed zirconium phosphate bis-phosphonomethyl glycine nanoplatelets (20-40 nm) | Reaction temperature, reagent molar ratio. researchgate.net |
| Precursor Control | Zirconium precursors (e.g., ZrBr₄ or Zr(OtBu)₄) | Tunable nanocrystal size | Precursor decomposition rate. acs.org |
Advanced Characterization of Zirconium Phosphide Materials
Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in elucidating the atomic and molecular structure, chemical bonding, and electronic properties of zirconium phosphide (B1233454).
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States of Zirconium Phosphide
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bris.ac.ukresearchgate.net When analyzing this compound (ZrP), XPS provides critical insights into its surface chemistry and the oxidation states of zirconium and phosphorus.
The XPS spectra of this compound typically show distinct peaks corresponding to the core level electrons of zirconium (Zr), phosphorus (P), and oxygen (O). The binding energies of these electrons are sensitive to the chemical environment, allowing for the determination of oxidation states. For instance, the Zr 3d spectra of α-ZrP exhibit two peaks, Zr 3d5/2 and Zr 3d3/2, with a separation of approximately 2.2-2.6 eV, which is characteristic of Zr(IV) compounds. dtic.mil The binding energies for Zr 3d5/2 and Zr 3d3/2 in α-ZrP have been reported at approximately 181.3 eV and 183.5 eV, respectively. researchgate.net
Similarly, the P 2p spectrum provides information about the phosphate (B84403) groups. The binding energy for P 2p is observed around 133.5-133.6 eV in ZrP. researchgate.net The O 1s spectrum is also crucial for understanding the surface chemistry, with peaks around 530.7 eV attributed to the oxygen in phosphate (PO₄)³⁻ groups and peaks at higher binding energies (around 531.7 eV) corresponding to hydroxyl (-OH) groups or interlayer water molecules. researchgate.net
Chemical shifts in the binding energies can indicate changes in the chemical environment. For example, modifications to the ZrP structure, such as the introduction of sulfophenylphosphonate groups, can lead to a reduction in the Zr 3d binding energies, suggesting a decreased polarization of the Zr-O bonds. dtic.mil Quantitative analysis of the peak areas in XPS spectra allows for the determination of the surface atomic composition. researchgate.net However, it's important to consider potential charging effects in insulating samples, which can be corrected by referencing the C 1s peak of adventitious carbon to a standard value, typically 285.0 eV. dtic.milntu.edu.tw
| Element | Orbital | Binding Energy (eV) | Reference |
| Zr | 3d₅/₂ | ~181.3 - 182.1 | researchgate.netresearchgate.net |
| Zr | 3d₃/₂ | ~183.5 - 184.4 | researchgate.netresearchgate.net |
| P | 2p | ~133.5 - 133.6 | researchgate.net |
| O | 1s (PO₄³⁻) | ~530.7 | researchgate.net |
| O | 1s (-OH/H₂O) | ~531.7 - 532.7 | researchgate.netresearchgate.net |
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and elucidate the molecular structure of materials. soton.ac.ukcovalentmetrology.comacs.org In the context of this compound, these techniques provide detailed information about the vibrations of the phosphate groups, hydroxyl groups, and the Zr-O framework.
FT-IR Spectroscopy of α-zirconium phosphate (α-ZrP) reveals characteristic absorption bands. The presence of water molecules is indicated by bands around 3590-3496 cm⁻¹ (O-H stretching) and 1620 cm⁻¹ (H-O-H bending). researchgate.net The phosphate groups give rise to several distinct vibrations. A band at approximately 1248-1251 cm⁻¹ is attributed to the P-OH stretching or deformation mode. researchgate.netmdpi.com The strong absorption in the 1000-1100 cm⁻¹ region corresponds to the asymmetric stretching vibrations of the P-O bonds within the PO₄ tetrahedra. researchgate.netresearchgate.net Deformations of the PO₄³⁻ group are observed at lower wavenumbers, typically around 596 and 525 cm⁻¹. researchgate.net The Zr-O stretching vibrations are found at approximately 560-592 cm⁻¹. researchgate.net
Raman Spectroscopy provides complementary information. For kosnarite, a potassium zirconium phosphate mineral, a very intense Raman band at 1026 cm⁻¹ is assigned to the symmetric stretching vibration (ν₁) of the PO₄³⁻ unit. qut.edu.au The out-of-plane bending modes (ν₄) of the phosphate groups are observed as a series of bands at 561, 595, and 638 cm⁻¹. The in-plane bending modes (ν₂) are found at lower wavenumbers, with an intense band at 437 cm⁻¹ and other bands at 387, 405, and 421 cm⁻¹. qut.edu.au
The combination of FT-IR and Raman spectroscopy allows for a comprehensive vibrational analysis of this compound, aiding in the identification of different phases, the study of interlayer species, and the effects of chemical modifications.
| Wavenumber (cm⁻¹) | Assignment | Technique | Reference(s) |
| ~3590-3496 | O-H stretching (adsorbed H₂O) | FT-IR | researchgate.net |
| ~1620 | H-O-H bending (adsorbed H₂O) | FT-IR | researchgate.net |
| ~1250 | P-OH stretching/deformation | FT-IR | researchgate.netmdpi.com |
| ~1060-1100 | Asymmetric P-O stretching (PO₄³⁻) | FT-IR | researchgate.netresearchgate.net |
| 1026 | Symmetric PO₄³⁻ stretching (ν₁) | Raman | qut.edu.au |
| ~596, 525 | PO₄³⁻ deformation | FT-IR | researchgate.net |
| 561, 595, 638 | PO₄³⁻ out-of-plane bending (ν₄) | Raman | qut.edu.au |
| ~560-592 | Zr-O stretching | FT-IR | researchgate.net |
| 437, 421, 405, 387 | PO₄³⁻ in-plane bending (ν₂) | Raman | qut.edu.au |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structural Probing of this compound
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the local atomic environment in materials. nih.govcip.com.cn For zirconium phosphides, ³¹P and ⁹¹Zr NMR are particularly informative.
³¹P Solid-State NMR is widely used to characterize the local environment of phosphorus atoms. researchgate.net The chemical shift of ³¹P is sensitive to the nature of the phosphate groups. In α-ZrP, a single resonance is typically observed, while in γ-ZrP, two distinct phosphate environments are seen. researchgate.net For instance, the ³¹P MAS NMR spectrum of pristine α-ZrP shows a peak at approximately -20.1 ppm. researchgate.net Different types of phosphate groups, such as HPO₄²⁻ and PO₄³⁻, can be distinguished. For example, phosphorus resonances at chemical shifts (δ) of approximately -17, -19, and -22 ppm have been assigned to different HPO₄⁻ groups, while a broader resonance around -27.5 ppm corresponds to PO₄³⁻ groups coordinated to Zr ions on the surface. acs.org Intercalation of molecules into the layered structure of zirconium phosphate can significantly affect the ³¹P NMR spectrum, providing insights into the host-guest interactions. acs.orgnih.gov
⁹¹Zr Solid-State NMR , although more challenging due to the quadrupolar nature and low gyromagnetic ratio of the ⁹¹Zr nucleus, provides direct information about the local environment of the zirconium centers. acs.org The ⁹¹Zr NMR spectra are sensitive to distortions in the ZrO₆ octahedra and the geometry of the Zr(OP)₆ units. acs.org Studies have shown a correlation between the ⁹¹Zr quadrupolar coupling constant and structural distortion parameters. acs.org This makes ⁹¹Zr NMR a valuable tool for obtaining structural information that complements data from X-ray diffraction and ³¹P NMR, especially for materials with unknown or poorly defined structures. acs.org
| Phosphate Group | Chemical Shift (δ) / ppm | Material Context | Reference |
| HPO₄²⁻ | -17, -19, -22 | Modified ZrP | acs.org |
| PO₄³⁻ (surface) | ~ -27.5 | Modified ZrP | acs.org |
| - | -20.1 | Pristine α-ZrP | researchgate.net |
X-ray Absorption Fine Structure (XAFS) and X-ray Absorption Near-Edge Structure (XANES) for Local Atomic and Electronic Structure of this compound
X-ray Absorption Fine Structure (XAFS) is a powerful element-specific technique for investigating the local atomic and electronic structure of materials. worldscientific.comesrf.fr It is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). scispace.com
XANES provides information on the oxidation state and coordination geometry of the absorbing atom. scispace.comaip.org The position and shape of the absorption edge are sensitive to the formal oxidation state and the local symmetry of the absorbing element. For zirconium compounds, the Zr K-edge XANES can be used to probe the electronic structure of the zirconium centers.
EXAFS provides quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms. acs.org The oscillations in the absorption coefficient above the absorption edge are caused by the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS spectrum can yield precise structural parameters for the first few coordination shells around the absorbing atom. For example, EXAFS at the Zr K-edge in zirconium-containing materials can determine the Zr-O and Zr-Zr bond distances and coordination numbers, providing a detailed picture of the local structure around the zirconium atoms. rsc.orgresearchgate.net This is particularly valuable for amorphous or poorly crystalline this compound materials where long-range order is absent.
While specific XAFS/XANES studies focusing solely on simple this compound are not extensively detailed in the provided results, the principles of the technique are broadly applicable. For instance, in situ XAFS can be used to study structural changes during chemical processes, such as the oxidation of zirconium. researchgate.net
Diffuse Reflectance Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties of this compound
Diffuse Reflectance Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic properties of solid materials, particularly wide-bandgap semiconductors and insulators. mpg.deuniversallab.org It measures the light that is diffusely reflected from a sample surface.
For this compound, UV-Vis spectroscopy can provide information about its electronic band structure and the presence of defects or dopants. The parent α-ZrP typically shows a UV absorption band, for instance, a band at 300 nm has been reported, which can be attributed to charge-transfer transitions between the Zr(IV) cations and the phosphate anions in the framework. researchgate.net
The absorption edge in the UV-Vis spectrum can be used to estimate the optical band gap of the material using the Tauc plot method. lcms.cz This involves plotting a function of the absorbance (derived from the reflectance data via the Kubelka-Munk function) against the photon energy. rsc.org The band gap is a crucial parameter that governs the electronic and photocatalytic properties of the material. For example, doping zirconium-based materials can alter the band gap, which is observable through shifts in the absorption edge in the UV-Vis spectra. rsc.org The technique is also sensitive to the presence of intercalated species that may have their own electronic transitions, such as azobenzene (B91143) molecules within the ZrP layers, which show characteristic π-π* and n-π* transition bands. mdpi.com
| Wavelength (nm) | Assignment | Material | Reference |
| ~300 | Zr(IV)-phosphate charge transfer | α-ZrP | researchgate.net |
| 270-370 | π-π* transition | Azobenzene intercalated in ZrP | mdpi.com |
| 463 | n-π* transition | Azobenzene intercalated in ZrP | mdpi.com |
Diffraction Techniques for Structural Elucidation
X-ray diffraction (XRD) is a primary technique for determining the crystalline phases and interlayer distances of layered materials like this compound. The position of the diffraction peaks in an XRD pattern is used to identify the crystal structure, while the (00n) peaks, in particular, are used to calculate the interlayer spacing using the Bragg equation. acs.org
For α-zirconium phosphate monohydrate (α-Zr(HPO₄)₂·H₂O), a well-studied phase, the interlayer distance is approximately 7.6 Å. mdpi.com Another hydrated phase, θ-ZrP, or Zr(HPO₄)₂·6H₂O, exhibits a larger interlayer distance of 10.4 Å. mdpi.com The interlayer distance can be modified by intercalation or surface modification. For example, modification of zirconium phosphate (ZP) with β-glycerophosphate to form ZGP resulted in an expansion of the interlayer distance from 0.76 nm to 0.85 nm, as determined from the 002 diffraction peak. rsc.org Similarly, the intercalation of adipic acid into λ-zirconium phosphate led to an increased gallery height of 1.47 nm compared to the pristine material's 1.02 nm. ias.ac.in
The table below summarizes the interlayer distances of various zirconium phosphonate (B1237965) compounds. acs.org
| Compound | Interlayer d-spacing (Å) |
| Zr(Nap)₂ | 14.2 |
| Zr(Anth)₂ | 18.2 |
| Zr(Nap)₁(OBut)₁ | 15.6 |
| Zr(Nap)₁(OEt)₁ | 12.3 |
| Zr(OBut)₂ | 16.8 |
| Zr(OEt)₂ | 10.4 |
Table compiled from data in acs.org. Nap = 2-naphthylphosphonate, Anth = 2-anthracenylphosphonate, OBut = butoxy, OEt = ethoxy.
XRD is also used to identify different crystalline forms of zirconium phosphate, such as the γ-phase (γ-ZrP), which has a reported interlayer distance of 1.22 nm. acs.org The technique is sensitive enough to detect phase transitions and the formation of new crystalline phases during chemical reactions or thermal treatments. acs.orgakjournals.com
In-situ high-pressure powder X-ray diffraction is a specialized technique used to study the structural changes of materials under extreme pressure. This method provides valuable insights into the compressibility and stability of crystalline structures.
Studies on α-zirconium phosphate (α-Zr(HPO₄)₂·H₂O) using in-situ high-pressure diffraction with synchrotron radiation have revealed its behavior under both hydrostatic and non-hydrostatic conditions. iucr.orgnih.gov Under hydrostatic conditions, the material remained crystalline up to 10 GPa. iucr.orgnih.gov Interestingly, unlike some zeolite materials, no additional water molecules were taken up from the pressure-transmitting medium. iucr.orgnih.gov However, under non-hydrostatic conditions, α-zirconium phosphate became amorphous between 7.3 and 9.5 GPa. iucr.orgnih.gov
The compressibility of the material was quantified by a calculated bulk modulus of K₀ = 15.2 GPa, indicating that it is a very compressible material. iucr.orgnih.gov This compressibility is attributed to the weak Zr-O-P linkages in its structure. iucr.orgnih.gov
Further high-pressure studies on a different phase, τ-Zr(HPO₄)₂, revealed the formation of two new phases: the tetragonal ν-Zr(HPO₄)₂ at 1.1 GPa and the orthorhombic ω-Zr(HPO₄)₂ at 8.2 GPa. diva-portal.org These findings demonstrate the complexity of zirconium phosphate's structural behavior under high pressure.
Compositional and Thermal Analysis
Compositional and thermal analysis techniques are crucial for characterizing the elemental makeup and thermal stability of this compound materials.
X-ray based methods are often employed for compositional analysis of zirconium phosphate and phosphonate materials. helsinki.fi Energy-dispersive X-ray spectroscopy (EDX), often integrated with a scanning electron microscope, can provide semi-quantitative elemental composition. For instance, in a study of photofunctionalized zirconia implants, EDX analysis showed an increase in oxygen concentration and a decrease in carbon concentration after treatment. nih.gov
Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are used to study the thermal behavior of zirconium phosphate compounds. akjournals.comucj.org.ua TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition and water loss. DTA measures the temperature difference between a sample and a reference material, revealing exothermic and endothermic processes like phase transitions.
For example, the thermal behavior of transition metal-containing zirconium phosphates has been investigated. akjournals.com For Co(II) and Ni(II)-containing samples, endothermic processes without mass loss were linked to crystalline phase transitions, while those with mass loss were attributed to the loss of crystal and structural water. akjournals.com The total mass losses of 13.0% for ZrNi₀.₄₈(HPO₄)₂·2.5H₂O and 6.6% for ZrCo₀.₃₄(HPO₄)₂·H₂O corresponded to the loss of 2.5 and 1.0 moles of crystal water, respectively. akjournals.com
In another study, the thermal decomposition of dirhenium(III) complexes intercalated into zirconium phosphate showed two main endothermic effects: one corresponding to the loss of water of crystallization and the other to the thermal transformations of the dirhenium complexes. ucj.org.ua The thermal behavior of zirconium phosphate fluoride (B91410) has also been studied, revealing zeolitic properties during dehydration up to 200 °C and a loss of sorptive activity after the removal of the organic template above 400 °C. rsc.org
Furthermore, the thermal properties of high-density polyethylene (B3416737) composites containing α-zirconium phosphate and zirconium organophosphonates have been characterized to assess their flame retardant properties. rsc.org
Energy Dispersive Spectroscopy (EDS) and Electron Microprobe for Elemental Composition of this compound
Energy Dispersive Spectroscopy (EDS or EDX) and Electron Probe Microanalysis (EPMA) are powerful techniques for determining the elemental composition of materials. nsf.gov Both methods involve bombarding a sample with a focused electron beam, which causes the atoms in the sample to emit characteristic X-rays. nsf.gov The energy of these X-rays is unique to each element, allowing for qualitative and quantitative analysis of the sample's composition. nsf.govresearchgate.net
In the study of this compound (ZrP) and its composites, EDS is frequently used in conjunction with Scanning Electron Microscopy (SEM) to map the distribution of elements on a material's surface. scientific.netarabjchem.orgresearchgate.net For instance, in the characterization of α-Zr(HPO₄)₂·H₂O (α-ZrP), EDS analysis confirms the presence and stoichiometry of zirconium, phosphorus, and oxygen. scientific.netacs.org The technique has been successfully employed to verify the composition of synthesized α-ZrP nanoplatelets and to confirm the even distribution of elements in composites. researchgate.netacs.org For example, EDS analysis of α-ZrP synthesized by a reflux method showed distinct peaks corresponding to Zr, P, and O, verifying the primary elemental makeup of the compound. scientific.net Similarly, EDS was used to confirm the composition of synthesized ZrP nanoplatelets before their functionalization and incorporation into a polyamide 6 matrix. acs.org
Electron microprobe analysis provides highly sensitive quantitative analysis of elemental composition with micron-scale spatial resolution. nsf.govosti.gov It is particularly useful for characterizing compositional zoning within small mineral phases. nsf.gov This technique has been instrumental in studying various zirconium-containing materials, including ternary phosphides like ZrCr₅P₃, and in determining the precise elemental ratios in complex systems. researchgate.netresearchgate.net In the analysis of zirconium phosphate-based binders for refractories, electron-microprobe analysis helps elucidate the phase composition and microstructure evolution upon heating. researchgate.net
The following table summarizes representative elemental analysis data for zirconium-containing materials obtained by EDS.
| Material | Technique | Detected Elements | Key Findings |
| α-Zr(HPO₄)₂·H₂O (α-ZrP) | EDS | Zr, P, O | Confirmed the elemental composition of the synthesized layered zirconium phosphate. scientific.net |
| Zirconia (for comparison) | EDS | Zr, O, C | Analysis of a zirconia disc showed it was mainly composed of Zr (47.8%) and O (32.7%), with some surface carbon (16.9%). oatext.com |
| ZrP/polyurethane nanocomposite | EDS | C, N, O, Si, P, Zr | Confirmed the presence of α-ZrP within the polyurethane matrix. |
| Zirconium-doped magnetic gasification slag | SEM-EDS | O, Mg, Al, Si, P, S, K, Ca, Fe, Zr | Confirmed the successful loading of zirconium onto the magnetic slag adsorbent. arabjchem.org |
| Polystyrene/polyphosphazene/α-ZrP composite | EDS Mapping | P, N, F, C, Zr | Showed uniform distribution of α-ZrP (indicated by Zr element map) within the composite structure. researchgate.net |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Quantitative Elemental Analysis of this compound
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a wide range of materials, including zirconium-based compounds, at trace and ultra-trace levels. creative-proteomics.comrsc.orgnih.gov The method utilizes a high-temperature plasma to ionize atoms from the sample, which are then separated by a mass spectrometer based on their mass-to-charge ratio. creative-proteomics.comrsc.org This allows for precise quantitative analysis of nearly all elements in the periodic table, with detection limits often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. rsc.orgjournalijar.com
In the context of this compound and related materials, ICP-MS is employed to accurately quantify the loading of intercalated guest molecules, determine the precise composition of doped materials, and measure impurity levels. journalijar.comscispace.com For example, in studies of dye-sensitized solar cells using γ-zirconium phosphate (γ-ZrP), ICP-MS was used to determine the high loading of ruthenium complexes and bipyridinium ions intercalated within the γ-ZrP layers. scispace.com This quantitative data is crucial for understanding the structure-property relationships that govern the material's photovoltaic performance. scispace.com
The technique's high sensitivity and ability to overcome matrix effects, sometimes with separation steps, make it ideal for the quality control of high-purity zirconium materials used in various industries. journalijar.com It can accurately determine elements that are difficult to measure by other means. journalijar.com For geological materials containing zirconium, ICP-MS provides accurate and precise data for trace elements after appropriate sample digestion and separation from the matrix. researchgate.net
The table below presents examples of quantitative data obtained using ICP-MS for zirconium-containing materials.
| Material System | Analyte(s) | Method | Results | Purpose of Analysis |
| γ-Zirconium Phosphate with Ru(bpy)₃ and viologens | Ru, Zr | ICP-MS | Determined high loading of Ru complexes and bipyridinium ions. scispace.com | To quantify guest molecule intercalation for solar cell applications. scispace.com |
| High Purity ZrCl₄ | Various trace impurities (e.g., Na, Mg, Al, Ca, Ti, V, Cr, Mn, Fe, Ni) | ICP-MS with matrix matching and internal standard | Levels of impurities determined with RSD < 8.3% and recoveries of 95.0-104.5%. journalijar.com | To assess the purity of zirconium materials for industrial use. journalijar.com |
| Geological Rock Standards | Zr, Nb, Hf, Ta | ICP-MS after extraction chromatography | Limits of quantitative determination were 30, 16, 3, and 6 ng/g for Zr, Nb, Hf, and Ta, respectively. researchgate.net | To develop a method for trace element analysis in complex matrices. researchgate.net |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions of this compound
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental thermal analysis techniques used to characterize the thermal stability and phase transitions of materials like this compound. scientific.netnih.gov TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition, dehydration, and oxidation events. acs.orgnih.gov DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting, crystallization, and glass transitions. nih.govkashanu.ac.irresearchgate.net
For α-zirconium phosphate [α-Zr(HPO₄)₂·H₂O], TGA typically reveals a two-step weight loss process. acs.org The first step, occurring at lower temperatures, corresponds to the loss of intercalated water molecules, while the second, at higher temperatures, is due to the condensation of hydrogen phosphate groups to form pyrophosphate (ZrP₂O₇). acs.orgresearchgate.net For example, one study showed that the weight loss of α-ZrP at 900 °C was approximately 15.1%. acs.org The thermal stability of ZrP is a key property, with ZrP₂O₇ being stable up to ~1200°C, above which it begins to decompose. researchgate.net Incorporating ZrP into polymer composites has been shown to enhance their thermal stability. scientific.netrsc.org For instance, adding ZrP to polyacrylonitrile (B21495) (PAN) and phenolic foams improved the thermal stability of the resulting nanocomposites. scientific.netrsc.org
DSC is used to investigate phase transitions in zirconium phosphate materials. scientific.netkashanu.ac.ir For lithium zirconium phosphate [LiZr₂(PO₄)₃], DSC has been used to identify a phase transition from the β to β' phase occurring between 567-597 K. kashanu.ac.ir In another study on Zr₃(PO₄)₄, DSC, in combination with high-temperature X-ray diffraction, revealed a second-order phase transition between 125–325°C, which is accompanied by a contraction of the structure upon heating. researchgate.net
The following table summarizes key thermal events for various this compound materials as determined by TGA and DSC.
| Material | Technique | Temperature Range/Point | Observation |
| α-Zr(HPO₄)₂·H₂O (α-ZrP) | TGA | Up to 900°C | Two-step thermal degradation with a total weight loss of ~15.1%. acs.org |
| Zirconium Pyrophosphate (ZrP₂O₇) | TGA | >1200°C | Begins to decompose, though decomposition is not complete even at 1500°C. researchgate.net |
| Lithium Zirconium Phosphate (LiZr₂(PO₄)₃) | DSC | 567-597 K (294-324°C) | Reversible phase transition from β to β' phase. kashanu.ac.ir |
| Zr₃(PO₄)₄ | DSC | 125–325°C | A second-order phase transition was detected. researchgate.net |
| Polyacrylonitrile (PAN)/α-ZrP Nanocomposite | TGA | N/A | The thermal stability of the nanocomposite was improved compared to pure PAN. scientific.net |
| Phenolic Foam with α-ZrP/Graphene Oxide | TGA | N/A | Addition of the hybrid imparted excellent thermal stability to the foam. rsc.org |
Electrochemical Characterization Methods relevant to this compound Functionality
Cyclic Voltammetry and Chronoamperometry
Cyclic Voltammetry (CV) and chronoamperometry are essential electrochemical techniques for investigating the redox behavior, reaction kinetics, and stability of this compound materials, particularly in applications such as catalysis and energy storage. mdpi.comelectrochemsci.org CV involves scanning the potential of an electrode and measuring the resulting current, revealing oxidation and reduction processes. scientific.net Chronoamperometry measures the current as a function of time at a fixed potential, providing insights into reaction rates and mechanisms. electrochemsci.orgmdpi.com
Studies on α-Zr(HPO₄)₂·H₂O have used CV to explore its electrochemical activity. One investigation reported a well-defined, reversible redox process, with an oxidation peak at 1.042 V and a corresponding reduction peak at 0.712 V, attributed to the Zr(IV) center. scientific.net The semiconducting behavior of layered γ-zirconium phosphate has also been supported by CV, which showed a reversible reduction peak at approximately -0.6 V. scispace.com In the context of electrocatalysis, CV is used to assess the activity of metal-modified ZrP systems for reactions like the oxygen evolution reaction (OER). mdpi.com For example, Fe(II)-modified ZrP systems have shown significant catalytic activity for the OER in alkaline media. mdpi.com
Chronoamperometry has been applied to study the photocatalytic characteristics of ZrP-based composite materials and to quantify product generation during electrolysis. researchgate.netnih.gov For instance, chronoamperometric measurements on a Co-doped zirconium oxide film on FTO glass were used to quantify O₂ evolution over time at a constant potential, confirming its catalytic activity for water oxidation. nih.gov The technique is also used to study the formation of zirconium oxide conversion coatings on metals, where the current-time transients provide information about the film growth process. mdpi.com
The table below summarizes findings from CV and chronoamperometry studies on this compound and related materials.
| Material System | Technique | Key Parameters/Observations |
| α-Zr(HPO₄)₂·H₂O on Au electrode | Cyclic Voltammetry | Reversible process with oxidation peak at 1.042 V and reduction peak at 0.712 V. scientific.net |
| γ-Zirconium Phosphate film on FTO electrode | Cyclic Voltammetry | Reversible reduction peak observed at ~ -0.6 V. scispace.com |
| Fe(II)-modified α-ZrP on glassy carbon electrode | Cyclic Voltammetry | Evaluated for oxygen evolution reaction (OER) activity in 0.1 M KOH. mdpi.com |
| Zirconium phosphated/Silver Hexacyanoferrate (III) composite | Cyclic Voltammetry | Used to study the electro-oxidation of L-cysteine. electrochemsci.org |
| Co-doped Zirconium Oxide film | Chronoamperometry | Measured O₂ production of 12.6 ± 2.7 μmol cm⁻² over 4 h at 1.6 V vs RHE. nih.gov |
| Zirconium Oxide coating on Aluminum | Chronoamperometry | Used to control the electrochemical deposition of the coating from a H₂ZrF₆ solution. mdpi.com |
Electrochemical Impedance Spectroscopy
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the electrochemical properties of materials and their interfaces. It works by applying a small sinusoidal AC potential perturbation and measuring the current response over a range of frequencies. The resulting impedance data provides information on processes such as charge transfer resistance, double-layer capacitance, and ionic conductivity.
In the context of this compound materials, EIS is widely used to characterize their performance in applications like protective coatings and fuel cell membranes. researchgate.netrsc.org For ZrP-based composite membranes in fuel cells, EIS is crucial for evaluating proton conductivity and interfacial resistance. researchgate.net For instance, studies on composite membranes made of zirconium phosphate, porous polytetrafluoroethylene (PTFE), and glycerol (B35011) showed that modifications could significantly alter the impedance behavior, indicating changes in conductivity. researchgate.net The addition of ZrP to polymer matrices, such as in Nafion-based membranes, can improve performance by enhancing properties like ion conductivity and thermal stability, with EIS being a key tool to quantify these improvements. researchgate.net
When α-zirconium phosphate is incorporated as a nanofiller into polyurethane (PU) coatings for corrosion protection, EIS is used to evaluate the coating's performance in a corrosive environment (e.g., 3.5 wt% NaCl solution). rsc.orgrsc.org The impedance spectra can reveal how the well-dispersed ZrP nanoplatelets enhance the barrier properties of the coating against moisture and corrosive ions, leading to increased polarization resistance and reduced corrosion current. rsc.org Similarly, when used as a surface treatment for cathode materials in lithium-ion batteries, a ZrP coating can suppress the increase in charge transfer resistance during cycling, an effect that is clearly demonstrated through EIS measurements. researchgate.net
The following table presents typical parameters and findings from EIS studies on this compound-based systems.
| Material System | Application | Key EIS Findings |
| α-ZrP/Polyurethane (PU) coating on steel | Corrosion Protection | ZrP/PU coatings showed enhanced corrosion protection properties compared to pure PU coatings. rsc.orgrsc.org |
| LiMn₁.₅Ni₀.₅O₄ cathode with ZrP coating | Lithium-ion Battery | The ZrP coating suppressed the increase in impedance during cycling, improving capacity retention. researchgate.net |
| ZrP/PTFE/Glycerol composite membrane | Fuel Cell | EIS patterns were used to characterize the conductivity and interfacial properties of the membrane. researchgate.net |
| Zirconia in Acidulated Phosphate Fluoride (APF) | Dental Material Corrosion | EIS detected ion dissolution from the material into the immersion media, indicating an increase in solution conductivity. scielo.br |
| ZrP-based Nafion-free composite membrane | Fuel Cell | EIS studies reveal the photocatalytic characteristics of the composite material. researchgate.net |
Theoretical and Computational Investigations of Zirconium Phosphide
Electronic Structure Theory and Density Functional Theory (DFT) Applications to Zirconium Phosphide (B1233454)
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of condensed matter systems, including zirconium phosphide. DFT calculations allow for the prediction of various material properties, such as crystal structure, electronic band structure, and the nature of chemical bonding, from first principles.
Studies on α-zirconium hydrogen phosphate (B84403) (α-ZrP) have utilized first-principles DFT calculations to investigate its ground state electronic structure. These calculations have confirmed that layered zirconium hydrogen phosphate exhibits a monoclinic structure and possesses a large direct band gap, making it a promising material for optical and high-power electronic devices. The projected density of states calculations have been instrumental in understanding the contributions of different atomic orbitals to the electronic bands.
DFT has also been employed to study the interaction of various molecules with zirconium-containing compounds. For instance, the complexation of zirconium nitrate (B79036) with amyl phosphates has been investigated to understand the extraction of zirconium, a fission product, during nuclear fuel reprocessing. These calculations help in assessing the binding affinity and the nature of the metal-ligand interactions.
Modeling Adsorbate-Binding Characteristics on this compound Surfaces
Understanding the interaction between molecules (adsorbates) and the surface of this compound is critical for applications in catalysis and sensing. DFT calculations are instrumental in modeling these adsorbate-binding characteristics. These models can predict the most stable adsorption sites, the binding energies of adsorbates, and the changes in the electronic structure of both the surface and the molecule upon adsorption.
For instance, DFT studies on metal-modified zirconium phosphate systems, which are active for the oxygen evolution reaction (OER), provide insights into how different metal cations (Fe(II), Fe(III), Co(II), and Ni(II)) interact with the ZrP support. The calculations can differentiate between intercalated and adsorbed metal species, which is crucial for understanding the catalytic activity. While direct studies on adsorbate binding on pure this compound surfaces are not extensively available, the principles derived from studies on similar materials, such as other transition metal phosphides and zirconium oxides, can be applied. These studies often reveal that the nature of the surface, including the presence of defects and different crystal facets, significantly influences the binding of adsorbates.
The following table summarizes key findings from DFT studies on adsorbate interactions with related materials, which can provide a framework for understanding potential interactions on this compound surfaces.
| Adsorbate | Surface | Key Findings |
| Heavy Metal Ions (e.g., Pb(II)) | Exfoliated nano-zirconium phosphate | DFT calculations revealed that metal ions interact with two oxygen donor sites: a bridging oxygen and a terminal oxygen. The bridging oxygen atom carries a more partial negative charge, indicating a strong interaction site. |
| Oxygen-containing species (O, OH, H2O, O2) | Various transition metal surfaces (Pt, Ir, Rh, Pd) | Surface-mediated electronic interactions and hydrogen bonding are the dominant contributors to adsorbate-adsorbate interactions. The strain induced on the surface by adsorbates can affect their stability. |
| Organic Molecules | Metal Surfaces | DFT combined with methods that account for van der Waals (vdW) interactions, such as DFT+vdW, is crucial for accurately predicting the adsorption heights and binding energies of organic molecules. |
Computational Analysis of Elementary Reaction Steps on this compound
Computational analysis, primarily through DFT, is a powerful tool for elucidating the mechanisms of catalytic reactions by examining the elementary reaction steps. This involves identifying reactants, intermediates, transition states, and products, and calculating the energy barriers associated with each step.
In the context of catalysis by phosphide materials, DFT has been used to model the hydrogen evolution reaction (HER) on nickel phosphide surfaces. These studies compare the energetics of different reaction pathways, such as the Volmer, Tafel, and Heyrovsky steps, to determine the most favorable mechanism. The calculations have shown that different surface terminations can favor different reaction pathways. For example, the Ni3P2 (pristine) surface termination of Ni2P(0001) prefers a Volmer-Volmer-Tafel pathway, while a reconstructed surface favors a Volmer-Heyrovsky pathway.
Furthermore, Time-Dependent DFT (TD-DFT) has been utilized to investigate photocatalytic processes. For instance, in the hydrophosphination of alkenes catalyzed by zirconium amino phenoxides, TD-DFT analysis of putative phosphido (Zr-PR2) intermediates revealed that the lowest lying excited state is dominated by a charge transfer from the phosphorus 3p orbital to the zirconium 4d orbital. This electronic transition is hypothesized to promote the insertion of the alkene into the Zr-P bond, thereby enhancing the catalytic activity upon irradiation.
These examples on related phosphide and zirconium-based catalysts highlight the potential of computational analysis to unravel the intricate details of elementary reaction steps on this compound catalysts.
Elucidating the Mechanistic Role of Phosphorus in this compound Catalysis via DFT
DFT calculations are crucial for understanding the specific role that phosphorus plays in the catalytic activity of this compound. In transition metal phosphides, phosphorus is not merely a spectator atom; it actively influences the geometric and electronic structure of the catalyst, which in turn dictates its catalytic performance.
Studies on various transition metal phosphides have shown that phosphorus modifies the electronic properties of the metal atoms, often leading to a partial positive charge on the metal. This charge transfer can alter the adsorption energies of reactants and intermediates, thereby influencing the reaction pathway and selectivity. For instance, in the C-O hydrogenolysis of biomass-derived molecules, the presence of phosphorus in nickel phosphide catalysts (Ni2P and Ni12P5) leads to higher selectivity towards the activation of sterically hindered C-O bonds compared to pure nickel catalysts. DFT calculations have shown that phosphorus does not directly participate in the chemical reactions but modifies the nickel ensembles, which are the active sites.
The role of phosphorus can be summarized as follows:
Electronic Modification: Phosphorus atoms withdraw electron density from the neighboring metal atoms, creating positively charged metal sites. This can enhance the interaction with certain reactants and weaken the binding of others, leading to improved selectivity.
Geometric Modification: The presence of phosphorus atoms in the lattice creates specific ensembles of metal atoms on the surface. These geometric arrangements can be more favorable for certain reaction pathways than the close-packed surfaces of pure metals.
Site Isolation: Phosphorus atoms can isolate active metal sites, preventing side reactions that may occur on larger metal ensembles.
While these insights are derived from studies on other transition metal phosphides, they provide a strong basis for understanding the mechanistic role of phosphorus in this compound catalysis.
Theoretical Prediction of Thermoelectric Performance in Zirconium Phosphides using First-Principles Calculations
First-principles calculations, based on DFT, are a powerful tool for predicting the thermoelectric properties of materials. The thermoelectric performance is quantified by the dimensionless figure of merit, ZT, which depends on the Seebeck coefficient, electrical conductivity, and thermal conductivity. First-principles calculations can be used to compute these transport properties and thus predict the ZT of a material.
Recent theoretical studies have highlighted the potential of metal phosphides as high-performance thermoelectric materials. Although often overlooked due to an expectation of high thermal conductivity, some metal phosphides have been predicted to exhibit remarkably low lattice thermal conductivities. For example, first-principles calculations on metal diphosphides MP2 (M = Co, Rh, Ir) have shown that strong rattling vibrations of the metal atoms and significant lattice anharmonicity can suppress heat-carrying acoustic phonon modes, leading to low thermal conductivity.
These studies also predict high power factors (a combination of the Seebeck coefficient and electrical conductivity) for these materials, which, combined with the low thermal conductivity, can result in high ZT values. For instance, CoP2 is predicted to reach a ZT of approximately 1.7 at 700 K upon n-type doping.
While specific predictions for zirconium phosphides are not as prevalent in the literature, the general findings for other metal phosphides suggest that zirconium phosphides could also be promising thermoelectric materials. The principles of using first-principles calculations to evaluate electronic and phonon transport properties are directly applicable to this compound systems.
The following table presents a summary of theoretically predicted thermoelectric properties for some metal phosphides, illustrating the potential of this class of materials.
| Compound | Predicted Max. ZT | Temperature (K) | Key Theoretical Finding |
| CoP2 | ~1.7 | 700 | Low lattice thermal conductivity due to rattling vibrations of Co atoms. |
| RhP2 | - | 700 | Predicted to have a high thermopower factor. |
| IrP2 | - | 700 | Predicted to have a high thermopower factor. |
| CaAgP | > 0.48 | 650 | Good agreement between theoretical predictions and experimental transport properties. |
| CuP2 | > 1.3 | 700 | Flat and dispersive band structures with high orbital degeneracy lead to a high power factor. |
Molecular Dynamics and Monte Carlo Simulations for this compound Systems
Molecular dynamics (MD) and Monte Carlo (MC) simulations are computational techniques that provide insights into the dynamic behavior and statistical properties of materials at the atomic level. While extensive studies specifically on this compound using these methods are not widely available, the application of these techniques to similar materials, such as other zirconium compounds and phosphide systems, demonstrates their potential for investigating ZrP.
Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of interacting atoms, allowing for the study of time-dependent phenomena. MD can be used to investigate:
Structural transitions: Simulating the behavior of this compound at different temperatures and pressures to understand phase transformations.
Ion transport: In the context of zirconium phosphate, MD can model the diffusion of ions within the layered structure, which is relevant for applications in ion exchange and as solid-state conductors.
Mechanical properties: MD can be used to predict the response of this compound to mechanical stress, providing information about its strength and deformation mechanisms.
Surface dynamics: Simulating the interactions of molecules with this compound surfaces to understand adsorption, diffusion, and reaction dynamics.
For example, MD simulations have been used to study the coordination chemistry of Zr4+ ions in aqueous solutions, providing insights into the stability of different coordination complexes. Reactive force fields, such as ReaxFF, are increasingly being used in MD simulations to model chemical reactions at surfaces, which would be a valuable tool for studying catalysis on this compound.
Monte Carlo (MC) simulations use statistical methods to sample the configuration space of a system and calculate thermodynamic properties. MC simulations are particularly useful for:
Phase equilibria: Determining the conditions under which different phases of this compound are stable. For instance, MC simulations have been used to study the phase transition of pure zirconium from a hexagonal close-packed to a body-centered cubic structure.
Adsorption isotherms: Simulating the adsorption of gases or liquids onto the surface of this compound to predict its capacity and selectivity for different molecules.
Defect structures: Investigating the formation and distribution of defects within the this compound lattice.
While direct MD and MC simulations on this compound are yet to be extensively reported, the established methodologies applied to related systems provide a clear roadmap for future computational investigations into the dynamic and thermodynamic properties of this important material.
Microkinetic Modeling for this compound Catalytic Performance
The parameters for the elementary steps in a microkinetic model, such as activation energies and pre-exponential factors, can be obtained from DFT calculations or experimental data. By combining DFT-derived energetics with microkinetic modeling, it is possible to predict the catalytic activity and selectivity of a material like this compound for a given reaction without any adjustable parameters.
A typical workflow for microkinetic modeling of a catalytic reaction on a this compound surface would involve:
Defining the reaction network: Identifying all plausible elementary steps for the reaction of interest.
Calculating the energetics: Using DFT to determine the energies of all reactants, intermediates, transition states, and products on the this compound surface.
Determining the rate constants: Calculating the forward and reverse rate constants for each elementary step using transition state theory.
Solving the rate equations: Numerically solving the system of differential equations that describe the time evolution of the surface species concentrations to obtain the steady-state reaction rates and selectivities.
Microkinetic modeling can provide valuable insights into:
The most abundant surface intermediates: Understanding which species cover the catalyst surface under reaction conditions.
The reaction pathways: Determining the dominant reaction pathways that lead to the desired products.
Catalyst design principles: By systematically varying the properties of the catalyst in the model (e.g., by changing the composition or structure), it is possible to identify strategies for improving its performance.
While specific microkinetic models for this compound catalysis are not yet prominent in the literature, the methodology has been successfully applied to a wide range of catalytic systems, including other transition metal phosphides for reactions like the hydrogen evolution reaction. The application of microkinetic modeling to this compound holds great promise for accelerating the discovery and optimization of new catalytic processes.
Computational Studies on Defect Formation and their Energetics in this compound
Computational studies, particularly those employing density functional theory (DFT), are powerful tools for investigating the formation and energetics of point defects in crystalline solids. These defects, which include vacancies, interstitials, and antisite defects, can significantly influence the material's electronic, optical, and mechanical properties. While extensive computational research exists on defect formation in various zirconium-containing materials, such as zirconia (ZrO₂) and zirconium alloys, specific studies on defect energetics in this compound are not widely available in the current scientific literature. However, the established theoretical framework for defect calculations in other materials provides a clear indication of how such investigations would be approached for this compound.
The formation energy of a defect is a key thermodynamic quantity that determines its equilibrium concentration at a given temperature. It is typically calculated using supercell models, where a defect is introduced into a periodic representation of the crystal lattice. The formation energy () of a defect in a specific charge state () can be calculated using the following general formula:
where:
is the total energy of the supercell containing the defect with charge .
is the total energy of the perfect supercell.
is the number of atoms of element added to () or removed from () the supercell to create the defect.
is the chemical potential of element .
is the charge state of the defect.
is the energy of the valence band maximum of the perfect crystal.
is the Fermi level, which represents the chemical potential of the electrons.
is a correction term to account for finite-size effects in the supercell calculation.
The chemical potentials, and , are variable and depend on the experimental growth or operating conditions. They are constrained by the stability of the bulk ZrP compound. For instance, under Zr-rich conditions, would be high, favoring the formation of phosphorus vacancies and zirconium interstitials. Conversely, under P-rich conditions, a high would favor the formation of zirconium vacancies and phosphorus interstitials.
The common types of point defects that would be considered in a computational study of this compound include:
Vacancies: A missing zirconium atom from its lattice site (V) or a missing phosphorus atom (V).
Interstitials: A zirconium atom (Zr) or a phosphorus atom (P) located at a non-lattice site.
Antisites: A zirconium atom occupying a phosphorus lattice site (Zr) or a phosphorus atom on a zirconium site (P).
The calculated formation energies would depend on the charge state of the defect and the position of the Fermi level within the band gap of the material. A plot of formation energy versus Fermi level can be used to determine the most stable charge state for a given defect and the conditions under which different defects are likely to form.
While specific, peer-reviewed data on the formation energies of these defects in this compound are scarce, the table below illustrates the type of data that would be generated from such first-principles calculations. The values presented are hypothetical and for illustrative purposes only, to demonstrate the concepts of defect energetics.
| Defect Type | Formation Energy under Zr-rich conditions (eV) | Formation Energy under P-rich conditions (eV) | Common Stable Charge States |
|---|---|---|---|
| Zirconium Vacancy (VZr) | High | Low | 0, -1, -2 |
| Phosphorus Vacancy (VP) | Low | High | 0, +1, +2 |
| Zirconium Interstitial (Zri) | Low | High | 0, +1, +2 |
| Phosphorus Interstitial (Pi) | High | Low | 0, -1, -2 |
| Zirconium Antisite (ZrP) | Dependent on stoichiometry | Dependent on stoichiometry | Variable |
| Phosphorus Antisite (PZr) | Dependent on stoichiometry | Dependent on stoichiometry | Variable |
Theoretical Insights into Zirconium-Phosphorus Chemical Bonding
Theoretical investigations into the chemical bonding of transition metal phosphides, including this compound, reveal a complex interplay of ionic and covalent interactions. The nature of the Zirconium-Phosphorus (Zr-P) bond is not purely one or the other but rather a hybrid with significant contributions from both.
The difference in electronegativity between zirconium (approximately 1.33 on the Pauling scale) and phosphorus (approximately 2.19) suggests a degree of ionicity in the Zr-P bond. This difference leads to a partial transfer of electron density from the more electropositive zirconium atom to the more electronegative phosphorus atom. This results in zirconium atoms carrying a partial positive charge (δ+) and phosphorus atoms a partial negative charge (δ-). This ionic character contributes to the stability and high melting points often observed in transition metal phosphides.
Alongside the ionic component, there is a significant covalent character to the Zr-P bond. This arises from the sharing of electrons between the valence orbitals of zirconium and phosphorus. The d-orbitals of the transition metal, zirconium, play a crucial role in forming these covalent bonds with the p-orbitals of phosphorus. This covalent network is responsible for the hardness and refractory nature of many metal phosphides.
First-principles calculations, such as those based on Density Functional Theory (DFT), can provide deeper insights into the electronic structure and bonding. Analysis of the electronic density of states (DOS) and charge density distributions would further elucidate the nature of the Zr-P bond. For instance, the overlap of the Zr 4d and P 3p orbitals in the DOS would be a clear indicator of covalent bonding.
Structural information from computational databases for compounds like zirconium diphosphide (ZrP₂) shows zirconium atoms coordinated to multiple phosphorus atoms, and vice versa, which is characteristic of an extended solid-state network rather than discrete molecules. In the orthorhombic structure of ZrP₂, for example, there are varying Zr-P bond distances, suggesting a complex bonding environment.
Surface Science and Interfacial Phenomena of Zirconium Phosphide
Surface Reconstruction and Atomic Arrangements on Zirconium Phosphide (B1233454)
The atomic arrangement at the surface of a material is crucial as it dictates how the material interacts with its environment. Zirconium phosphide exists in multiple stoichiometries, each with a unique crystal structure that influences its surface properties.
Zirconium monophosphide (ZrP) has two known forms. The α-form possesses a NaCl-type crystal structure, while the β-form has a hexagonal structure wikipedia.org. Zirconium diphosphide (ZrP₂), another common phase, crystallizes in the orthorhombic Pnma space group materialsproject.org. In this structure, the zirconium ion (Zr⁴⁺) is bonded in a 9-coordinate geometry to nine phosphide (P²⁻) atoms, with Zr-P bond distances ranging from 2.71 to 2.82 Å materialsproject.org. The phosphide ions exist in two inequivalent sites, with complex bonding to both zirconium and other phosphorus atoms materialsproject.org.
Surface reconstruction is a process where surface atoms rearrange into a structure different from the bulk crystal to minimize surface energy wikipedia.org. This can involve changes in the spacing between atomic layers (relaxation) or the formation of new periodic structures, such as dimers on silicon surfaces wikipedia.org. While these principles are fundamental to surface science, specific experimental studies detailing the surface reconstruction and unique atomic arrangements on the surfaces of different this compound phases are not extensively documented in the available literature. The bulk crystal structures, however, provide the foundational knowledge for predicting which surfaces would be most stable and how they might reconstruct.
| Compound | Formula | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|---|
| α-Zirconium monophosphide | ZrP | Cubic | Not specified (NaCl-type) | NaCl crystal structure wikipedia.org. |
| β-Zirconium monophosphide | ZrP | Hexagonal | Not specified | Hexagonal crystal structure wikipedia.org. |
| Zirconium diphosphide | ZrP₂ | Orthorhombic | Pnma | Zr⁴⁺ in 9-coordinate geometry; two inequivalent P²⁻ sites materialsproject.org. |
Electronic Structure and Surface Chemical Reactivity of this compound
The electronic structure of this compound is fundamental to its properties, particularly in the context of its use in superconductors and electronics. Hard X-ray photoemission spectroscopy (HAXPES) studies on layered zirconium-phosphide-chalcogenide superconductors (ZrP₂₋ₓSeₓ) have provided direct insight into their electronic makeup aps.org.
These studies revealed two distinct components for phosphorus in the core-level spectra, indicating different valence charges for the phosphorus atoms at different crystallographic sites aps.org. The analysis concluded that the electronic states at the Fermi level are primarily ascribed to the Zirconium 4d band, a key feature that influences its conductivity and reactivity aps.org. Further research has shown that the α-form of zirconium monophosphide (ZrP) acts as a superconductor at temperatures below 5K wikipedia.org.
The surface chemical reactivity of this compound is utilized in the semiconductor industry, where it serves as a chip diffusion source watsonchem.com. This application involves introducing dopant impurities onto a chip's surface to alter its electrical properties, a process that relies on controlled surface reactions watsonchem.com. Additionally, in derived composite materials, surface defects associated with unstable Zr⁴⁺ ions can create reactive sites that enhance electrochemical performance acs.org.
| Property | Finding | Experimental Technique |
|---|---|---|
| Dominant Electronic States at EF | Mainly ascribed to the Zr 4d band aps.org. | HAXPES |
| Phosphorus Valence States | Core-level spectra show two distinct components, indicating different valence charges on different P sites aps.org. | HAXPES |
| Superconductivity | α-ZrP becomes a superconductor below 5K wikipedia.org. | Not specified |
Surface Acidity and Basicity of this compound (Brønsted and Lewis Sites)
The concepts of Brønsted and Lewis acidity are central to the surface chemistry of many metal oxides and phosphates. Brønsted acidity typically arises from proton-donating groups, such as surface hydroxyls (P-OH), while Lewis acidity is associated with electron-pair accepting sites, such as coordinatively unsaturated metal cations (e.g., Zr⁴⁺) mdpi.comresearchgate.net.
In materials like α-zirconium phosphate (B84403), the P-OH groups are the primary source of Brønsted acidity, making them effective solid acid catalysts mdpi.comntu.edu.tw. However, the surface of this compound fundamentally differs from that of zirconium phosphate. It lacks the characteristic P-OH groups, and therefore, does not exhibit the same Brønsted acidic properties mdpi.comntu.edu.tw.
While the Zr⁴⁺ centers on the surface of this compound could theoretically function as Lewis acid sites, this aspect of its surface chemistry is not a significant focus of current research acs.org. The scientific literature on this compound is predominantly centered on its electronic, superconducting, and structural properties rather than its potential as an acidic or basic catalyst.
This compound as a Platform for Surface Functionalization and Hybrid Material Design
Surface functionalization involves modifying a material's surface with specific chemical groups to tailor its properties. For layered materials like zirconium phosphate, this is a well-established field, where covalent attachment of organic molecules to surface P-OH groups is used to create a wide range of hybrid materials acs.orgrsc.org.
This method of direct covalent functionalization is not readily applicable to this compound due to the absence of reactive hydroxyl groups on its surface. Instead of serving as a platform for the direct attachment of organic monolayers, this compound is more commonly incorporated as a component within larger hybrid structures or composites acs.orgnih.gov.
An emerging strategy in hybrid material design involves the creation of metal-organic framework (MOF)-derived phosphides. For instance, a zirconium-based MOF can be used as a precursor that is then phosphidated to create a this compound composite material, such as GO/MXene@NiZrP acs.orgnih.gov. In this approach, the phosphide is synthesized in situ within a matrix, leading to a hybrid material with integrated properties derived from each component.
Interfacial Coupling Effects in Heterostructured this compound Composites
Heterostructured composites, which combine this compound with other materials, are designed to leverage synergistic effects at the interface between the different components. A notable example is a composite where a zirconium-based, MOF-derived phosphide is grown on a dual substrate of graphene oxide (GO) and MXene acs.orgnih.gov.
In this GO/MXene@NiZrP composite, significant interfacial coupling between the phosphide and the conductive substrates leads to excellent electrochemical performance, making it a promising material for supercapacitors nih.gov. The performance enhancement is attributed to several factors originating at the interface. The special layered and porous structure of the composite provides a large specific surface area and numerous active sites acs.org.
Defect Chemistry and Engineering in Zirconium Phosphide Systems
Types of Intrinsic Defects in Zirconium Phosphide (B1233454) (e.g., Phosphorus Vacancies, Cation Vacancies)
Intrinsic point defects are imperfections in the crystal lattice that involve the constituent atoms of the material without the presence of any foreign atoms. In zirconium phosphide, the primary intrinsic defects are vacancies, which are missing atoms from their regular lattice sites. These defects are thermodynamically favored at temperatures above absolute zero and can significantly influence the material's properties.
Phosphorus Vacancies (Vp): A phosphorus vacancy occurs when a phosphorus atom is missing from its lattice position. In many metal phosphides, phosphorus vacancies can act as electron donors. The formation energy of these vacancies, and thus their concentration, is dependent on the synthesis conditions, particularly the phosphorus partial pressure. For instance, in zinc phosphide, a related material, phosphorus vacancies are donor-type defects. hep.com.cn
The interplay between these vacancy types dictates the intrinsic charge carrier concentration and conductivity of this compound.
Strategies for Defect Introduction and Control in this compound
Several advanced synthesis and post-synthesis modification techniques can be employed to intentionally introduce and control the concentration of defects in this compound. These strategies are crucial for tuning the material's functionality.
Doping involves the intentional introduction of impurity atoms (dopants or heteroatoms) into the this compound lattice. This is a primary method for modifying electronic properties and creating vacancies. When a dopant atom with a different valence state substitutes a lattice atom, it creates a charge imbalance that is often compensated by the formation of vacancies.
For example, in the analogous α-zirconium phosphate (B84403) system, doping with a trivalent cation like yttrium (Y³⁺) to replace a tetravalent zirconium (Zr⁴⁺) atom introduces a net negative charge. mdpi.com This charge imbalance can be compensated by the creation of vacancies, which in turn can alter the material's ion-exchange and catalytic properties. mdpi.com The substitution of metals with different ionic radii can also distort the lattice, creating additional vacancy sites. mdpi.com Similarly, incorporating heteroatoms into metal phosphides can enhance catalytic activity and stability. researchgate.netnih.gov
Table 1: Research Findings on Element Doping in Zirconium-Based Materials
| Material System | Dopant | Synthesis Method | Key Finding |
|---|---|---|---|
| α-Zirconium Phosphate | Yttrium (Y³⁺) | Reflux & Hydrothermal | Substitution of Zr⁴⁺ with Y³⁺ creates charge imbalance and vacancies, enhancing ion-exchange capacity for Co²⁺. mdpi.com |
| Zirconium Phosphate | Cobalt (Co²⁺) | Ultrasonic-assisted Impregnation | Strong coordination between single-atom Co(II) sites and phosphate groups suppresses leaching and improves hydroformylation catalysis. researchgate.net |
This table is generated based on data from the text and is interactive.
Molten salt synthesis is an emerging technique for the facile, one-step production of metal phosphides. The unique environment of the molten salt, with its strong polarization forces, can be leveraged to create a high concentration of defects. A study on cobalt phosphides demonstrated that a molten salt strategy could not only simplify the synthesis process but also endow the material with abundant phosphorus vacancies. rsc.org This method offers a promising route for engineering phosphorus vacancies in this compound, providing a fast and effective way to tune its electronic structure and catalytic properties. rsc.org
Cationic vacancies can be engineered through a post-synthetic chemical leaching process. This strategy often involves introducing a "sacrificial dopant" into the material during synthesis, which is then selectively removed by an acid or other etchant. d-nb.infodiva-portal.org A notable example is the creation of iron vacancies in iron phosphide (FeP). d-nb.infodiva-portal.org In this process, magnesium (Mg) was used as a sacrificial dopant in Mg-doped FeP. Subsequent treatment with sulfuric acid selectively leached out the more reactive Mg atoms, leaving behind a high concentration of iron vacancies in the FeP lattice. d-nb.infodiva-portal.org This versatile approach could be adapted for this compound by selecting an appropriate sacrificial dopant that can be incorporated into the ZrP lattice and later removed chemically. The formation of cationic vacancies is driven by factors including elevated temperatures, chemical reactions, and radiation exposure, which affect cation movement. frontiersin.org
Plasma etching and electron bombardment are physical methods used to create surface defects with high spatial control.
Plasma Etching: Exposing a material to a reactive gas plasma can selectively remove surface atoms, creating vacancies and altering surface chemistry. For instance, plasma treatment of zirconia (ZrO₂) has been shown to effectively create oxygen vacancies, which enhances surface reactivity and bonding properties. nih.govresearchgate.net This technique could be applied to this compound using appropriate plasma chemistries to generate phosphorus or zirconium vacancies on the surface, which is particularly relevant for catalytic applications.
Electron Bombardment: High-energy electron beams can displace atoms from their lattice sites, creating vacancies and interstitial defects. While specific studies on this compound are not prominent, this technique is a well-established method for defect engineering in a wide range of materials.
Impact of Defects on Electronic Structure and Catalytic Activity of this compound
The presence of defects, whether intrinsic or intentionally introduced, has a profound impact on the electronic structure and, consequently, the catalytic activity of this compound.
Defects introduce new energy levels within the band gap of a semiconductor, which can alter its electronic and optical properties. mdpi.com For example, vacancies can act as electron traps or donors, shifting the Fermi level and changing the material's conductivity type (n-type or p-type). mdpi.com In a study on iron phosphide, the introduction of iron vacancies was shown to modulate the electronic structure, leading to a more optimal hydrogen adsorption free energy. d-nb.infodiva-portal.org This modification of the density of states near the Fermi level is a key mechanism by which defects enhance catalytic performance. d-nb.info
Defects often serve as active sites for catalysis. The unsaturated coordination environments at vacancy sites can enhance the adsorption of reactant molecules and lower the activation energy for chemical reactions. In zirconium-based catalysts like Zr-MOFs and zirconium phosphates, defects are often the primary source of catalytic activity. mdpi.comugent.beresearchgate.net
Lewis and Brønsted Acidity: In zirconium phosphate, Zr⁴⁺ centers can act as Lewis acid sites, while surface P-OH groups provide Brønsted acidity. mdpi.com The creation of defects can increase the density of these acidic sites, thereby boosting performance in acid-catalyzed reactions.
Enhanced Charge Transfer: Defects can facilitate charge transfer between the catalyst and adsorbates. In photocatalysis, for example, defect energy levels can trap charge carriers, promoting their separation and enhancing reaction efficiency. mdpi.com The introduction of cation vacancies, in particular, can optimize the geometric and electronic structure, promoting the adsorption of reactants in a favorable configuration for the desired reaction pathway. nih.gov
Table 2: Summary of Defect Impact on Material Properties
| Defect Type | Impact on Electronic Structure | Impact on Catalytic Activity |
|---|---|---|
| Phosphorus Vacancy | Can act as a donor, potentially increasing n-type conductivity. Modifies density of states. rsc.org | Creates coordinatively unsaturated Zr sites, potentially enhancing reactant adsorption and activation. rsc.org |
| Cation Vacancy | Can act as an acceptor, potentially increasing p-type conductivity. Optimizes hydrogen adsorption free energy. d-nb.infodiva-portal.org | Can serve as highly active sites, modulating electronic properties for enhanced proton trapping and catalysis. d-nb.infodiva-portal.orgfrontiersin.org |
| Dopants/Heteroatoms | Creates charge imbalance, shifts Fermi level, and can induce secondary vacancy formation. mdpi.com | Introduces new active sites, enhances stability by preventing leaching, and modifies surface acidity. researchgate.netmdpi.com |
This table is generated based on data from the text and is interactive.
Structure Activity Relationships in Zirconium Phosphide Catalysis and Functionality
Influence of Zirconium-to-Phosphorus Ratio on Catalytic Performance
The stoichiometry of zirconium phosphide (B1233454), specifically the molar ratio of zirconium to phosphorus (Zr/P), is a fundamental parameter that dictates its catalytic properties. Altering this ratio allows for the fine-tuning of surface acidity, textural properties, and ultimately, the catalytic performance in various chemical transformations.
Research has consistently demonstrated that the Zr/P ratio significantly influences the balance between Brønsted and Lewis acid sites. Brønsted acidity typically arises from P-OH groups on the material's surface, while Zr⁴⁺ centers act as Lewis acid sites mdpi.comresearchgate.net. A higher proportion of phosphorus can lead to an increased density of Brønsted acid sites. For instance, in the gas-phase dehydration of glycerol (B35011) to acrolein, a catalyst with a P/Zr ratio of 2 exhibited the highest total acidity, which correlated with 100% conversion and 56% selectivity for acrolein mdpi.com. Similarly, for the production of n-butyl levulinate, a P/Zr ratio of 2 resulted in the highest total acidity and a large surface area, leading to an 80% yield mdpi.com.
Conversely, a higher zirconium loading tends to increase the fraction of Lewis acid sites mdpi.com. The optimization of the Lewis-to-Brønsted acid site ratio is crucial for specific reactions. For the catalytic transfer hydrogenation of butyl levulinate to γ-valerolactone (GVL), a P/Zr ratio of 1 was found to provide an optimal balance, leading to a 98.1% conversion and a 95.7% yield of GVL researchgate.net.
The Zr/P ratio also impacts the material's textural properties, such as surface area and pore structure. Studies on mesoporous zirconium phosphate (B84403) (m-ZrP) have shown that P/Zr molar ratios between 0.5 and 2.5 can yield materials with high surface areas, ranging from 391–407 m²/g mdpi.com. Dong and coworkers found that a P/Zr ratio of 1.5, when supported on SBA-15 silica (B1680970), resulted in a catalyst with a high dispersion of acidic sites and a larger surface area, showing excellent activity in the synthesis of p-xylene mdpi.com.
| P/Zr Ratio | Catalytic Reaction | Key Findings | Reference |
|---|---|---|---|
| 2 | Glycerol Dehydration to Acrolein | Achieved 100% conversion and 56% selectivity due to the highest total acidity. | mdpi.com |
| 2 | Production of n-butyl levulinate | Showed the highest total acidity and a high surface area, resulting in an 80% yield. | mdpi.com |
| 1 | Catalytic Transfer Hydrogenation of Butyl Levulinate to GVL | Provided an optimal balance of Lewis and Brønsted acid sites, leading to 98.1% conversion and 95.7% yield. | researchgate.net |
| 1.5 (on SBA-15) | Selective production of p-xylene | Resulted in high dispersion of acidic sites and a larger surface area, showing the best catalytic activity. | mdpi.com |
| ≈2 | General | Exhibited a higher surface area (276 m²/g) and a higher fraction of Brønsted acid sites. | mdpi.com |
Impact of Crystal Phase and Morphology on Zirconium Phosphide Activity and Selectivity
The catalytic behavior of this compound is profoundly influenced by its solid-state structure, including its crystal phase and particle morphology. Zirconium phosphate can exist in both amorphous and crystalline forms, with the crystalline materials, such as α-ZrP and γ-ZrP, being particularly noted for their excellent chemical and thermal stability mdpi.comresearchgate.net.
The two most studied crystalline phases are α-zirconium phosphate (α-ZrP) and γ-zirconium phosphate (γ-ZrP).
α-ZrP (Zr(HPO₄)₂·H₂O) : This phase possesses a layered structure where each layer consists of a plane of zirconium atoms coordinated octahedrally by oxygen atoms from six different phosphate groups. These layers create a well-defined interlayer space that can participate in catalysis and ion exchange mdpi.com.
γ-ZrP (Zr(PO₄)(H₂PO₄)·2H₂O) : In this structure, the layers are composed of two parallel planes of zirconium atoms bridged by tetrahedral phosphate groups mdpi.com.
The distinct structural arrangements of these phases lead to differences in interlayer distance, surface area, and the nature and accessibility of active sites, thereby affecting their catalytic performance. For instance, amorphous zirconium phosphate has been shown to have a significantly higher adsorption capacity for lead ions compared to crystalline α-ZrP, which is attributed to its less ordered structure .
Particle morphology—the size and shape of the catalyst particles—is another critical factor. The synthesis method can be tailored to produce various morphologies, including nanoparticles, nanoplates, and microspheres, each offering unique advantages researchgate.netwsu.edu. Nanostructured materials, with their high surface-to-volume ratio, generally expose more active sites, leading to enhanced catalytic activity wsu.edu. For example, hexagonal ZrP nanoparticles with an average diameter of 40-55 nm have been successfully used as catalysts for the synthesis of 2-amino-3-cyanopyridines . Similarly, mesoporous ZrP has demonstrated much higher catalytic activity than layered ZrP in the benzylation of benzene, a difference attributed to its morphology and higher surface area mdpi.com. The ability to control morphology allows for the optimization of catalyst-substrate interactions and can influence the selectivity of a reaction researchgate.net.
Role of Nanoscale Features (Particle Size, Surface Area, Porosity) in this compound Functionality
The functionality of this compound catalysts is critically dependent on nanoscale features such as particle size, surface area, and porosity. These characteristics determine the number of accessible active sites and influence mass transport phenomena, thereby directly impacting catalytic efficiency.
A high surface area is generally desirable as it increases the number of exposed acid sites available for interaction with substrates mdpi.comresearchgate.net. Mesoporous zirconium phosphate (m-ZrP), characterized by a large surface area (typically 200–500 m²/g) and ordered pore structures, has shown exceptional catalytic performance in various reactions mdpi.comresearchgate.net. For example, a mesoporous ZrP with a surface area of 407 m²/g demonstrated excellent activity in the conversion of fructose, glucose, and sucrose to 5-hydroxymethylfurfural (5-HMF) mdpi.com. The synthesis of m-ZrP often involves the use of a surfactant template, which upon removal by calcination, leaves behind a porous network mdpi.com.
Porosity plays a dual role in catalysis. The pore size and volume affect not only the surface area but also the diffusion of reactants and products to and from the active sites. The presence of micro- and mesoporosity can be controlled by the synthesis method and can be tailored to accommodate specific reactant molecules, thereby enhancing selectivity mdpi.comresearchgate.net.
Particle size is also a crucial parameter. Reducing the particle size to the nanoscale can dramatically increase the surface-to-volume ratio. Zirconium phosphate nanoparticles have been shown to be effective catalysts and catalyst supports due to their high surface area and the abundance of surface functional groups that facilitate reaction kinetics wsu.educonsensus.app.
| Nanoscale Feature | Description | Impact on Catalytic Functionality | Example |
|---|---|---|---|
| High Surface Area | Large area of exposed surface per unit of mass (e.g., 200-500 m²/g for m-ZrP). | Increases the number of available active sites, leading to higher reaction rates. | Mesoporous ZrP with 407 m²/g surface area showed high activity in converting sugars to 5-HMF. mdpi.com |
| Porosity | Presence of pores (micropores <2 nm, mesopores 2-50 nm) within the material. | Facilitates diffusion of reactants and products; can be tailored to enhance selectivity for specific molecules. | The mesopore structure of a ZrP catalyst was retained for four runs in the production of p-xylene. mdpi.com |
| Particle Size | The dimensions of the individual catalyst particles, often in the nanometer range. | Smaller particles have a higher surface-to-volume ratio, exposing more active sites. | Hexagonal ZrP nanoparticles (40-55 nm) were effective catalysts for multi-component reactions. |
Effects of Element Doping and Bimetallic Composition on this compound Performance
The catalytic properties of this compound can be significantly enhanced by introducing other elements through doping or by creating bimetallic compositions. This strategy can modify the electronic structure, create new active sites, and induce synergistic effects between the metallic components, leading to improved activity, selectivity, and stability.
Bimetallic systems, where two different metals are present in the catalyst, can exhibit synergistic effects that surpass the performance of their individual components. The interaction between the two metals can facilitate substrate activation, promote electron transfer, or stabilize reaction intermediates acs.org. For instance, bimetallic Zr,Zr-hydride complexes have been identified as the active species responsible for the high-yield dimerization of alkenes nih.gov. In the context of metal-organic frameworks (MOFs), introducing bimetallic centers like Cu-Fe or Zn-Ni has led to significant improvements in catalytic efficiency due to cooperative interactions between the metal centers acs.org. In another example, the incorporation of manganese into iron phosphide nanorods created a new class of catalysts with enhanced performance for the oxygen evolution reaction acs.org. This compound can also serve as a robust support for noble metals like platinum and palladium, where it helps in the dispersion and stabilization of the metallic particles for catalytic applications csic.es.
Correlation of Electronic Structure and Surface Reactivity of this compound with Catalytic Outcome
The catalytic outcome of reactions mediated by this compound is fundamentally governed by its electronic structure and the resulting surface reactivity. The arrangement of electrons in the atomic and molecular orbitals of the catalyst determines how it interacts with reactant molecules, influencing adsorption energies, activation barriers, and reaction pathways.
The surface of this compound possesses both Brønsted and Lewis acid sites, which are key to its catalytic activity in many acid-catalyzed reactions mdpi.com. The Brønsted acidity is attributed to the protons of P-OH groups, while the Lewis acidity originates from coordinatively unsaturated Zr⁴⁺ centers mdpi.comresearchgate.net. The relative abundance and strength of these sites can be tuned, as discussed previously, by altering the Zr/P ratio or through other modifications. The catalytic activity of zirconium phosphates has been shown to be related to the number and acidic strength of the hydroxyl groups present on the surface dtic.mil.
Modern computational and spectroscopic techniques are instrumental in elucidating the link between electronic structure and catalytic function. Density Functional Theory (DFT) calculations, for example, have revealed that incorporating high-valence Zr into nickel phosphide promotes the adsorption and dissociation of water molecules by altering the electronic environment, thereby boosting the alkaline hydrogen evolution reaction (HER) researchgate.net. Similarly, doping can induce changes in the charge states and energy levels of defect sites, which can be a powerful method for creating highly active catalysts nih.gov.
X-ray Photoelectron Spectroscopy (XPS) provides experimental insight into the electronic state of the elements within the catalyst. While a direct correlation between catalytic activity and XPS binding energies is not always straightforward, the technique is valuable for confirming the valence state of elements and understanding how modifications like doping alter the electronic environment dtic.mil. For example, XPS studies confirmed that the incorporation of a sulfophenylphosphonate group into zirconium phosphate did not change the Zr(IV) valence state but did influence the polarization of the Zr-O and P-O bonds dtic.mil. The direct observation of the electronic structure through techniques like hard x-ray photoemission spectroscopy can reveal details such as differing valence charges on phosphorus atoms at different crystallographic sites, which can be correlated with the material's properties researchgate.net. Ultimately, a deeper understanding of the electronic structure allows for the rational design of catalysts with optimized surface reactivity for specific chemical transformations nih.gov.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing high-purity zirconium phosphide (ZrP₂) in laboratory settings?
- Methodological Answer : ZrP₂ is typically synthesized via high-temperature solid-state reactions. For example, stoichiometric mixtures of zirconium powder and red phosphorus are sealed in evacuated quartz ampoules and heated to 800–1000°C for 48–72 hours under inert conditions . Alternative methods include chemical vapor transport (CVT) using iodine as a transport agent. Post-synthesis, purity is verified via X-ray diffraction (XRD) to confirm the absence of secondary phases like ZrO₂ or unreacted phosphorus.
Q. What characterization techniques are critical for confirming the structural and compositional integrity of ZrP₂?
- Methodological Answer :
- XRD : To validate the orthorhombic crystal structure (space group ) and lattice parameters () .
- SEM/TEM : To analyze grain morphology and detect defects.
- XPS : To confirm surface composition and oxidation states (e.g., Zr⁴⁺ and P³⁻).
- EDX : For elemental stoichiometry verification.
Cross-referencing these techniques minimizes misinterpretation of structural data .
Q. How do researchers address discrepancies in reported bandgap values for ZrP₂?
- Methodological Answer : Discrepancies (e.g., 1.2–1.8 eV) arise from synthesis conditions or measurement techniques. To resolve this:
- Use UV-Vis diffuse reflectance spectroscopy with Tauc plot analysis for optical bandgap.
- Validate with ellipsometry or DFT calculations to account for structural variations.
- Ensure synthesis consistency (e.g., inert atmosphere to prevent surface oxidation) .
Advanced Research Questions
Q. What experimental strategies optimize ZrP₂’s catalytic activity for hydrogen evolution reactions (HER)?
- Methodological Answer :
- Facet Engineering : Preferentially expose high-activity crystallographic facets (e.g., (001) planes) via controlled crystal growth.
- Doping : Introduce transition metals (e.g., Fe or Ni) to modulate electronic properties.
- In Situ Characterization : Use electrochemical Raman spectroscopy to monitor surface intermediates during HER.
- DFT Validation : Calculate hydrogen adsorption free energy () to predict activity trends .
Q. How can computational methods like DFT guide the design of ZrP₂-based heterostructures?
- Methodological Answer :
- Band Alignment : Model interface electronic structures (e.g., ZrP₂/MoS₂) to predict charge transfer efficiency.
- Defect Engineering : Simulate vacancies or dopants to assess their impact on carrier mobility.
- Thermodynamic Stability : Calculate formation energies to prioritize synthesizable configurations.
Experimental validation via synchrotron-based XAFS is critical to confirm computational predictions .
Q. What protocols resolve contradictions in ZrP₂’s thermal stability data under reactive environments?
- Methodological Answer :
- Controlled Atmosphere TGA : Perform thermogravimetric analysis in Ar, H₂, or O₂ to map decomposition pathways.
- In Situ XRD : Monitor phase transitions during heating (e.g., ZrP₂ → ZrO₂ + PH₃ above 600°C in air).
- Surface Passivation : Apply ALD-coated Al₂O₃ layers to suppress oxidation during high-temperature applications .
Data Contradiction Analysis
Q. Why do studies report varying electrical conductivities for ZrP₂, and how can this be systematically addressed?
- Root Causes : Doping levels, surface oxidation, or measurement techniques (e.g., 4-probe vs. Hall effect).
- Resolution Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
